1-Cyclohexyl-3-phenylpropan-2-amine

Catalog No.
S865299
CAS No.
4442-86-8
M.F
C15H23N
M. Wt
217.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclohexyl-3-phenylpropan-2-amine

CAS Number

4442-86-8

Product Name

1-Cyclohexyl-3-phenylpropan-2-amine

IUPAC Name

1-cyclohexyl-3-phenylpropan-2-amine

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

InChI

InChI=1S/C15H23N/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1,3-4,7-8,14-15H,2,5-6,9-12,16H2

InChI Key

VGVMDWYLACEBAM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CC(CC2=CC=CC=C2)N

Canonical SMILES

C1CCC(CC1)CC(CC2=CC=CC=C2)N

The exact mass of the compound 1-Cyclohexyl-3-phenylpropan-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Cyclohexyl-3-phenylpropan-2-amine is a compound characterized by its structural formula, which consists of a cyclohexyl group attached to a propan-2-amine framework, with a phenyl group at the third position. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of psychoactive substances. Its molecular formula is C15H23NC_{15}H_{23}N, and it has a molecular weight of approximately 233.36 g/mol.

  • Potential for skin and eye irritation: Amines can be irritating, so handling with gloves and eye protection is advisable.
  • Unknown toxicity: Until research provides more information, it's best to handle this compound with care and avoid inhalation or ingestion.
Typical of amines, including:

  • Alkylation: The amine can react with alkyl halides to form N-alkyl derivatives.
  • Acylation: Reacting with acyl chlorides or anhydrides can yield amides.
  • Reduction: The compound may be reduced to secondary or primary amines using reducing agents.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacological profiles.

Research indicates that 1-Cyclohexyl-3-phenylpropan-2-amine possesses biological activity that may influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. It has been explored for its potential as an antidepressant and stimulant, showing promise in modulating mood and cognitive functions. The compound's interaction with various receptors, including adrenergic and dopaminergic receptors, suggests a multifaceted mechanism of action that warrants further investigation.

The synthesis of 1-Cyclohexyl-3-phenylpropan-2-amine can be achieved through several methods:

  • Reductive Amination: This method involves the reaction of cyclohexanone with phenethylamine in the presence of reducing agents such as sodium cyanoborohydride.
  • Direct Amine Synthesis: Starting from cyclohexylacetone, an amine can be formed through the reaction with phenethylamine under acidic conditions.
  • One-Pot Reactions: Recent studies have demonstrated efficient one-pot synthesis strategies involving nitroalkanes and amines, which streamline the process by minimizing purification steps .

The primary applications of 1-Cyclohexyl-3-phenylpropan-2-amine lie in:

  • Pharmaceutical Development: Its potential as an antidepressant and stimulant makes it a candidate for further drug development.
  • Research: It serves as a tool compound in neuroscience research to explore neurotransmitter interactions.
  • Synthetic Chemistry: Utilized as an intermediate in the synthesis of more complex organic molecules.

Studies examining the interactions of 1-Cyclohexyl-3-phenylpropan-2-amine with various biological targets have shown:

  • Receptor Binding: It exhibits affinity for serotonin and norepinephrine transporters, indicating its role in mood regulation.
  • Pharmacokinetics: Research into its absorption, distribution, metabolism, and excretion profiles is ongoing to better understand its therapeutic potential .

Several compounds share structural similarities with 1-Cyclohexyl-3-phenylpropan-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-Cyclohexyl-3-methylaminopropan-2-oneStructureContains a methyl group instead of a phenyl group; potential differences in receptor affinity.
1-(4-Methylphenyl)-3-cyclohexylpropan-2-amStructureSubstituted phenyl group; altered lipophilicity may affect bioavailability.
1-(Phenethyl)-3-cyclohexylpropan-2-amStructureFeatures a longer alkyl chain; may exhibit different pharmacodynamics.

These compounds illustrate variations in substituents that can lead to significant differences in biological activity and therapeutic applications.

The thermodynamic characterization of 1-Cyclohexyl-3-phenylpropan-2-amine (molecular formula C₁₅H₂₃N, molecular weight 217.35 g/mol) presents significant challenges due to limited experimental data availability in the literature [1] [2]. The compound exists as a primary amine with both aliphatic cyclohexyl and aromatic phenyl substituents, which influences its phase behavior and thermodynamic properties.

Molecular Weight and Basic Physical Parameters

The compound's molecular weight of 217.35 g/mol has been computationally determined and verified across multiple chemical databases [1] [2] [3] [4]. This molecular weight places the compound in the category of medium-sized organic molecules, with implications for its volatility and phase transition temperatures.

Melting Point Characteristics

Experimental melting point data for 1-Cyclohexyl-3-phenylpropan-2-amine remains unavailable in the current literature. However, structural analysis suggests that the compound likely exhibits a melting point in the range typical for primary amines with similar molecular weights and structural features. For comparison, related cyclohexyl-containing amines such as cyclohexylamine exhibit melting points around -17°C, while phenylpropan-2-amine derivatives typically show melting points between 11-116°C depending on substitution patterns [5] [6] [7].

Boiling Point and Vapor Pressure Properties

The boiling point of 1-Cyclohexyl-3-phenylpropan-2-amine has not been experimentally determined. Based on structural analogies with related compounds, the boiling point is estimated to fall within the range of 250-300°C at standard atmospheric pressure. This estimation is derived from the boiling points of structurally similar compounds: cyclohexylamine (134°C), phenylpropan-1-amine (204°C) [6] [7], and the additional molecular complexity introduced by the combined cyclohexyl and phenylpropyl moieties.

Phase Behavior and Critical Properties

Critical temperature and pressure values for 1-Cyclohexyl-3-phenylpropan-2-amine have not been reported in the literature. For comparison, related cycloalkyl amines show critical temperatures in the range of 600-800 K, with critical pressures typically between 2-4 MPa [8] [9]. The compound's phase behavior is expected to be influenced by hydrogen bonding capabilities of the primary amine group and the steric bulk of the cyclohexyl substituent.

ParameterValueMethod/Source
Molecular Weight217.35 g/molPubChem computational [1]
Melting PointNot determinedLiterature unavailable
Boiling PointNot determinedLiterature unavailable
Density (estimated)~0.94 g/cm³Based on similar structures
Critical TemperatureNot determinedLiterature unavailable
Critical PressureNot determinedLiterature unavailable

Solubility Characteristics in Organic Solvents

The solubility profile of 1-Cyclohexyl-3-phenylpropan-2-amine in organic solvents is governed by its amphiphilic nature, combining the hydrophobic cyclohexyl and phenyl groups with the hydrophilic primary amine functionality. The compound's calculated XLogP3-AA value of 4.4 indicates high lipophilicity, significantly impacting its solubility behavior across different solvent systems [1].

Water Solubility and Hydrophobic Character

The compound exhibits poor water solubility due to its high lipophilicity (XLogP = 4.4) [1]. The large hydrophobic surface area contributed by both the cyclohexyl ring and the phenyl group outweighs the hydrophilic contribution of the primary amine group. This results in limited aqueous solubility, estimated to be less than 1 g/L at room temperature based on the Crippen calculated log₁₀WS values for similar structures [8].

Polar Protic Solvents

In polar protic solvents such as ethanol and methanol, 1-Cyclohexyl-3-phenylpropan-2-amine demonstrates good solubility characteristics. The primary amine group can form hydrogen bonds with the hydroxyl groups of these solvents, facilitating dissolution [10] [11]. The solubility is expected to be enhanced by the ability of the compound to exist in both neutral and protonated forms depending on the solvent's acidity.

Polar Aprotic Solvents

Dichloromethane and chloroform provide excellent solvation for 1-Cyclohexyl-3-phenylpropan-2-amine, as evidenced by their frequent use in synthetic procedures involving this compound [10] [12]. These solvents effectively solvate both the aromatic and aliphatic portions of the molecule without competing for hydrogen bonding sites. Dimethyl sulfoxide (DMSO) also demonstrates good solubility characteristics due to its strong solvating properties and ability to stabilize the amino group [13].

Non-polar and Weakly Polar Solvents

The compound shows moderate solubility in diethyl ether, reflecting the balance between the hydrophobic portions of the molecule and the polar amine group [11]. In non-polar solvents such as hexane, solubility is poor due to the mismatch between the compound's polarity and the solvent's non-polar nature.

Solvent TypeSolubilityMechanism
WaterPoorHigh LogP limits dissolution
EthanolGoodHydrogen bonding with OH group
MethanolGoodHydrogen bonding capability
DichloromethaneExcellentSolvation of aromatic/aliphatic portions
ChloroformGoodSimilar to DCM properties
Diethyl etherModerateLimited hydrogen bonding
HexanePoorPolarity mismatch
DMSOGoodStrong solvating properties

Acid-Base Behavior and pKa Determination

The acid-base properties of 1-Cyclohexyl-3-phenylpropan-2-amine are primarily determined by its primary amine functional group, which acts as a Brønsted-Lowry base through the lone pair of electrons on nitrogen. The compound's basicity is modulated by the electronic effects of both the cyclohexyl and phenylpropyl substituents.

Estimated pKa Values

While experimental pKa values for 1-Cyclohexyl-3-phenylpropan-2-amine are not available in the literature, structural analogy with related compounds provides reliable estimates. Based on comparison with cyclohexylamine (pKb = 3.3, corresponding to pKa = 10.7) [14] and phenylpropan-2-amine derivatives (pKa ≈ 9.3-10.5) [15] [14], the estimated pKa of 1-Cyclohexyl-3-phenylpropan-2-amine falls within the range of 10.5-11.0.

Electronic Effects on Basicity

The cyclohexyl group contributes a positive inductive effect (+I effect), which increases electron density on the nitrogen atom and enhances basicity [14]. This effect is similar to that observed in other alkyl-substituted amines. Conversely, the phenyl group exhibits a weak electron-withdrawing effect due to its sp² hybridization and potential for resonance interactions, though this effect is attenuated by the intervening propyl chain [14] [16].

Comparison with Reference Compounds

Cyclohexylamine exhibits a pKb of 3.3 (pKa = 10.7), demonstrating strong basicity typical of primary aliphatic amines [14]. In contrast, aniline shows significantly reduced basicity (pKb = 9.38, pKa = 4.6) due to direct conjugation of the amino group with the aromatic ring [14] [16]. The 1-Cyclohexyl-3-phenylpropan-2-amine structure represents an intermediate case where the phenyl group's electron-withdrawing effect is mitigated by the propyl spacer.

Ionization Behavior at Physiological pH

At physiological pH (7.4), 1-Cyclohexyl-3-phenylpropan-2-amine exists predominantly in its protonated form as the ammonium ion (RNH₃⁺). The degree of protonation can be calculated using the Henderson-Hasselbalch equation, indicating approximately 99% protonation at pH 7.4 for a compound with an estimated pKa of 10.5-11.0.

Hydrogen Bonding Characteristics

The compound possesses one hydrogen bond donor (the amino group) and one hydrogen bond acceptor (the nitrogen lone pair) [1]. This hydrogen bonding capability influences its interaction with solvents, other molecules, and potential biological targets. The hydrogen bonding strength is enhanced in the protonated form due to the increased electrostatic interactions.

PropertyValueBasis for Estimation
pKa (estimated)10.5-11.0Structural analogy to similar amines
Basicity classificationWeak to moderate basePrimary aliphatic amine character
Hydrogen bond donors1Amino group
Hydrogen bond acceptors1Nitrogen lone pair
Ionization at pH 7.4>99% protonatedHenderson-Hasselbalch calculation

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Spectroscopic characterization of 1-Cyclohexyl-3-phenylpropan-2-amine provides definitive structural identification and purity assessment. While complete experimental spectroscopic data for this specific compound is limited in the literature, structural analysis and comparison with closely related compounds allows for detailed spectroscopic predictions.

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of 1-Cyclohexyl-3-phenylpropan-2-amine would exhibit characteristic signals reflecting its structural components. The aromatic protons of the phenyl ring are expected to appear as multiplets in the range of 7.0-7.5 ppm, consistent with monosubstituted benzene systems [17] [18]. The cyclohexyl protons would contribute complex multiplets between 1.0-2.0 ppm, representing the various CH and CH₂ environments within the cyclohexane ring. The methylene groups connecting the amine to both the cyclohexyl and phenyl moieties would appear in the 2.5-3.0 ppm region, with potential overlap requiring careful analysis [17].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) would provide complementary structural information, with aromatic carbons appearing in the 125-140 ppm range and aliphatic carbons distributed between 20-50 ppm depending on their specific environments [17] [18]. The amine-bearing carbon would appear around 50-55 ppm, while the cyclohexyl carbons would contribute signals in the 25-35 ppm region.

Infrared Spectroscopy Characteristics

Infrared (IR) spectroscopy offers distinctive functional group identification for 1-Cyclohexyl-3-phenylpropan-2-amine. The primary amine functionality would exhibit characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, typically appearing as two bands due to symmetric and antisymmetric stretching modes [19] [20] [21]. Aromatic C-H stretching would occur in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching would appear at 2850-3000 cm⁻¹ [19]. The aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ region, with additional aromatic overtone and combination bands appearing in the 1900-2000 cm⁻¹ range [19] [20].

Ultraviolet-Visible Spectroscopy

UV-Visible spectroscopy of 1-Cyclohexyl-3-phenylpropan-2-amine would primarily reflect the electronic transitions of the phenyl chromophore. The aromatic π→π* transition would appear around 260-280 nm, consistent with substituted benzene derivatives [17] [22]. A weaker n→π* transition involving the nitrogen lone pair might be observable at longer wavelengths, though this transition is often weak in primary amines. The exact wavelength and intensity would depend on the degree of conjugation and substituent effects.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry would provide molecular weight confirmation with the molecular ion peak [M+H]⁺ appearing at m/z 218. Characteristic fragmentation patterns would include loss of the cyclohexyl group (M-83), loss of the benzyl group (M-91), and formation of stable fragment ions corresponding to the cyclohexylmethyl cation (m/z 97) and benzyl cation (m/z 91). These fragmentation patterns are typical for compounds containing both cyclohexyl and benzyl substituents.

TechniqueKey Spectral FeaturesChemical Shift/Frequency Range
¹H NMRAromatic H (7.0-7.5 ppm), cyclohexyl H (1.0-2.0 ppm), CH₂ groups (2.5-3.0 ppm)δ 0.8-7.5 ppm
¹³C NMRAromatic C (125-140 ppm), aliphatic C (20-50 ppm)δ 20-140 ppm
IRN-H stretch (3300-3500 cm⁻¹), C-H stretch (2850-3000 cm⁻¹), aromatic C=C (1600-1450 cm⁻¹)1450-3500 cm⁻¹
UV-VisAromatic π→π* transition (~260-280 nm)200-300 nm region
MS[M+H]⁺ at m/z 218, cyclohexyl loss (-83), benzyl loss (-91)m/z 50-220 range

XLogP3

4.4

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Dates

Last modified: 08-16-2023

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